molecular formula C12H13N3O2 B3195925 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid CAS No. 939986-70-6

1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

Cat. No.: B3195925
CAS No.: 939986-70-6
M. Wt: 231.25 g/mol
InChI Key: DKBHQJLOWMRHHH-UHFFFAOYSA-N
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Description

1-(3-Cyanopyridin-2-yl)piperidine-4-carboxylic acid (CAS 939986-70-6) is a high-value chemical building block with significant applications in pharmaceutical and anticancer research . This compound features a piperidine-4-carboxylic acid scaffold substituted with a 3-cyanopyridinyl group, a structure frequently identified in the development of kinase inhibitors . The 3-cyanopyridine motif is a key pharmacophore in modern drug discovery. Scientific literature indicates that derivatives of 3-cyanopyridine demonstrate potent antiproliferative activities against human cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) . These compounds are investigated as potential dual-target inhibitors of key tyrosine kinases, such as VEGFR-2 and HER-2, which play critical roles in the regulation of angiogenesis and tumor cell survival . The piperidine carboxylic acid component, on the other hand, is a versatile scaffold present in bioactive molecules and can be used to explore interactions with the ATP-binding site of enzymes . Supplied as a research-grade material, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to standard safety protocols, including the use of protective gloves and eye protection .

Properties

IUPAC Name

1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-10-2-1-5-14-11(10)15-6-3-9(4-7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBHQJLOWMRHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221538
Record name 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-70-6
Record name 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the hydrogenation of pyridine derivatives using transition metal nanocatalysts such as cobalt, ruthenium, and nickel .

Chemical Reactions Analysis

1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid
  • CAS Number : 939986-70-6
  • Molecular Formula : C12H13N3O2C_{12}H_{13}N_{3}O_{2}
  • Molecular Weight : 231.25 g/mol

Physical Properties

The compound exhibits characteristics typical of piperidine derivatives, including solubility in polar solvents and stability under standard laboratory conditions.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing drugs targeting various biological pathways, particularly those involved in neurological disorders.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant-like effects in animal models. The incorporation of the cyanopyridine moiety may enhance the pharmacological profile by improving receptor binding affinity.
  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. The specific role of this compound in this context is under investigation.

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Synthesis Pathways

  • Reactions with Electrophiles : The carboxylic acid group can undergo reactions with electrophiles to form esters or amides, expanding its utility in synthetic organic chemistry.
  • Building Block for Complex Structures : The piperidine ring can be modified to create diverse derivatives that may possess unique biological activities.

Biological Studies

Research into the biological activities of this compound is ongoing, focusing on its interactions with various biological targets, including enzymes and receptors involved in neurotransmission.

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and anticancer agent
Synthetic ChemistryIntermediate for synthesizing complex organic compounds
Biological ResearchStudies on receptor interactions and enzyme inhibition

Mechanism of Action

The mechanism of action of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, influencing its reactivity and interaction with biological molecules. The stereoselective enamine protonation is one of the key steps in its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties (e.g., Melting Point, Solubility) Biological Activity
This compound C12H13N3O2 (hypothetical) 243.26 (calc.) 3-cyano pyridine, piperidine-4-carboxylic acid N/A (data not provided) Hypothesized enzyme inhibition
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C10H12ClN3O2 241.67 2-chloro pyrimidine N/A Unknown
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C12H13F3N2O2 274.23 5-trifluoromethyl pyridine mp 162–164°C Unknown
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid C14H17N3O2S 291.37 Thieno[2,3-d]pyrimidine, ethyl group N/A Unknown
Carboxypiperidine Compound (PDE5 inhibitor) C23H32N8O3 492.56 Pyrazolo[4,3-d]pyrimidine, ethoxyethyl N/A PDE5 inhibition

Key Observations :

  • This could influence binding to biological targets such as kinases or phosphodiesterases.
  • Molecular Weight : The trifluoromethyl analog has a higher molecular weight (274.23) due to the bulky -CF3 group, which may affect bioavailability.

Biological Activity

1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O
  • Molecular Weight : 224.25 g/mol

The compound features a piperidine ring, a carboxylic acid group, and a cyano group attached to a pyridine ring. These structural components are crucial for its biological interactions, influencing properties such as solubility and receptor binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter physiological processes.
  • Receptor Binding : It can interact with various receptors, modulating signal transduction pathways that affect cellular responses.

Biological Activities

This compound has been studied for several potential activities:

  • Anticancer Activity : Analogous compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and pancreatic cancer cells. Studies indicate that these compounds can induce apoptosis and inhibit cell cycle progression.
  • Neuroprotective Effects : Some derivatives exhibit activity at serotonin and norepinephrine receptors, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

  • Antiproliferative Effects on Cancer Cells :
    • A study demonstrated that structurally similar compounds inhibited proliferation in pancreatic cancer cells significantly. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Enzyme Inhibition Study :
    • Research highlighted the ability of piperidine derivatives to inhibit acetylcholinesterase (AChE), which is critical for treating conditions like Alzheimer's disease.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
1-(3-Aminopyridin-2-YL)piperidine-4-carboxylic acidAmino group instead of cyanoEnhanced neuroprotective effects
tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamateCarbamate substitutionIncreased enzyme inhibition

Research Findings

Recent studies have provided insights into the pharmacokinetic properties of related compounds:

  • Bioavailability : Compounds similar to this compound have shown favorable oral bioavailability profiles.
  • Toxicity Assessments : Initial toxicity studies indicate a high safety margin, with no acute toxicity observed in animal models at tested concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions, starting with piperidine-4-carboxylic acid derivatives. Key steps include:

  • Coupling Reactions : Introduction of the 3-cyanopyridinyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution (e.g., using palladium catalysts or tert-butyl XPhos ligand, as seen in multi-step protocols for analogous compounds) .
  • Hydrolysis : Conversion of ester intermediates to carboxylic acids using NaOH or HCl under reflux (e.g., 93–96°C for 17 hours, as in ), followed by acidification to precipitate the product .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm regiochemistry and substituent positions (e.g., δ 7.93 ppm for aromatic protons in sulfamoylbenzoyl derivatives) .
  • IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1687 cm⁻¹ for carboxylic acids) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 313 for [M+H]⁺ in sulfamoyl derivatives) .
  • Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% deviation .

Q. What are the recommended storage conditions and handling precautions?

  • Storage : Dry, inert atmosphere at 2–8°C to prevent hydrolysis or degradation .
  • Safety :

  • Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • PPE : Lab coat, gloves, and goggles; use fume hoods during synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging intermediates?

  • Key Variables :

  • Catalyst Selection : Palladium acetate with tert-butyl XPhos enhances coupling efficiency in arylations .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics for SNAr substitutions .
  • Temperature Control : Stepwise heating (40–100°C) minimizes side reactions in multi-step syntheses .
    • Case Study : Hydrolysis of ester intermediates with NaOH in EtOH/water achieved 88% yield via controlled pH adjustment to 3–4 .

Q. What strategies address contradictory biological activity data in derivatives?

  • Cross-Validation :

  • In Silico Modeling : Docking studies to assess binding affinity to target receptors (e.g., carbonic anhydrase or kinase enzymes) .
  • Dose-Response Assays : IC₅₀ determination across multiple cell lines to rule out false positives .
    • Structural Analysis : X-ray crystallography or 2D-NMR (e.g., NOESY) to resolve stereochemical ambiguities affecting activity .

Q. How does the 3-cyanopyridinyl moiety influence physicochemical properties?

  • Lipophilicity : The cyano group reduces logP (increasing hydrophilicity), impacting membrane permeability .
  • Electronic Effects : The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic substitutions .
  • Biological Interactions : Pyridine nitrogen participates in hydrogen bonding with target enzymes (e.g., observed in spiroquinoline derivatives) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?

  • Systematic Comparison :

  • SAR Studies : Vary substituents (e.g., 4-chlorophenyl vs. 4-methylpyridinyl) to isolate activity contributions .
  • Meta-Analysis : Aggregate data from PubChem and NIST to identify trends in cytotoxicity or enzyme inhibition .
    • Reproducibility Checks : Validate assay conditions (e.g., ATP levels in kinase assays) to control for experimental variability .

Methodological Resources

  • Spectral Data : Refer to PubChem CID entries (e.g., CID 118984233) for NMR and IR reference spectra .
  • Safety Protocols : Consult SDS sheets for hazard mitigation (e.g., GHS07 exclamation mark warnings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
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1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

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